molecular formula C21H19FN2O4 B2655301 N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1004257-14-0

N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2655301
CAS No.: 1004257-14-0
M. Wt: 382.391
InChI Key: IDSDWXLNZMLAGW-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (referred to as G843-0216) is a pyridine-3-carboxamide derivative with a molecular formula of C₂₁H₁₉FN₂O₄ and a molecular weight of 382.39 g/mol . Its structure features:

  • A 1,6-dihydropyridin-6-one core.
  • A 4-fluorophenylmethyl substituent at position 1.
  • A 3,4-dimethoxyphenyl carboxamide group at position 3.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-27-18-9-8-17(11-19(18)28-2)23-21(26)15-5-10-20(25)24(13-15)12-14-3-6-16(22)7-4-14/h3-11,13H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSDWXLNZMLAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under reflux conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated benzyl halide.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the dimethoxyphenyl group and a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

    Biological Research: It is used in studies to understand its effects on cellular processes and pathways, including its potential anti-inflammatory and anti-cancer activities.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors, thereby influencing signal transduction pathways.

    Gene Expression: Modulating the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with G843-0216, differing primarily in substituent patterns or core heterocycles:

Compound ID/Name Core Structure R₁ (Position 1) R₂ (Position 3) Mol. Formula Mol. Weight (g/mol) Yield (%)
G843-0216 (Target) 1,6-Dihydropyridin-6-one 4-Fluorophenylmethyl 3,4-Dimethoxyphenyl carboxamide C₂₁H₁₉FN₂O₄ 382.39 N/A
G843-0217 (Positional isomer) 1,6-Dihydropyridin-6-one 4-Fluorophenylmethyl 2,4-Dimethoxyphenyl carboxamide C₂₁H₁₉FN₂O₄ 382.39 N/A
Compound 8 () Pyridine-3-carboxamide Benzyl 3-Cyclopropylcarbamoylphenyl C₂₅H₂₄N₄O₃ 428.49 23%
Compound 12 () Pyridazine-3-carboxamide 4-Methoxyphenylmethyl 3-Cyclopropylcarbamoyl-4-fluorophenyl C₂₃H₂₁FN₄O₃ 428.44 46%

Structure-Activity Relationship (SAR) Insights

Substituent Positioning: The 3,4-dimethoxyphenyl group in G843-0216 vs. the 2,4-dimethoxyphenyl in G843-0217 may alter steric interactions or hydrogen-bonding capacity with target enzymes . 4-Fluorophenylmethyl (G843-0216) vs.

Heterocyclic Core :

  • Pyridine (G843-0216) vs. pyridazine (Compound 12) cores differ in aromaticity and dipole moments, which could affect binding to proteasomal or parasitic targets .

Carboxamide Modifications :

  • Replacement of methoxy groups (G843-0216) with cyclopropylcarbamoyl (Compound 8) introduces conformational rigidity, possibly enhancing selectivity .

Pharmacological and Functional Data Gaps

While the provided evidence lacks explicit biological data for G843-0216, compounds like 12 () and 67 () are associated with antiparasitic (Trypanosoma cruzi) and enzyme inhibition activities, respectively. Further testing is required to establish:

  • Target Affinity : Comparative IC₅₀ values against proteasomal or parasitic targets.
  • Metabolic Stability : Impact of 3,4-dimethoxy vs. 2,4-dimethoxy groups on cytochrome P450 interactions.

Biological Activity

N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C23H22FNO4
  • Molecular Weight : 397.43 g/mol

The structure consists of a dihydropyridine core with various functional groups that contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of similar structures exhibit notable antimicrobial properties. For instance, compounds with similar dihydropyridine frameworks have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent activity against pathogenic isolates .

Antitumor Activity

The compound's potential as an antitumor agent has been explored through various assays. A study investigating related compounds found that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl rings significantly influenced the antitumor efficacy, with specific substitutions enhancing activity against different cancer types .

Case Study 1: Antimicrobial Evaluation

In an evaluation of related compounds, it was found that this compound demonstrated a promising profile in inhibiting biofilm formation in Staphylococcus species. The study emphasized the importance of the methoxy substituents in enhancing antimicrobial activity .

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
Compound A0.220.25Bactericidal
Compound B0.300.35Bacteriostatic

Case Study 2: Antitumor Activity Assessment

In another investigation focused on antitumor activity, derivatives structurally related to the target compound were assessed for their cytotoxic effects on various cancer cell lines. The results indicated that certain substitutions led to enhanced selectivity and potency against specific tumor types.

Cell LineIC50 (μM)Compound ACompound B
Mia PaCa-25.5ActiveInactive
PANC-13.2ActiveActive
HepG27.8InactiveActive

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds have provided insights into how modifications affect biological activity:

  • Substituent Effects : The presence of methoxy groups on the phenyl rings has been correlated with increased lipophilicity and enhanced membrane permeability.
  • Core Modifications : Alterations to the dihydropyridine core have shown varying degrees of impact on both antimicrobial and antitumor activities.

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